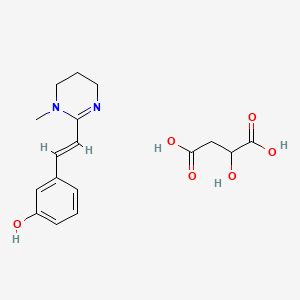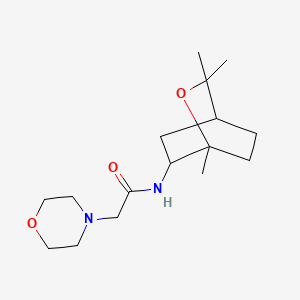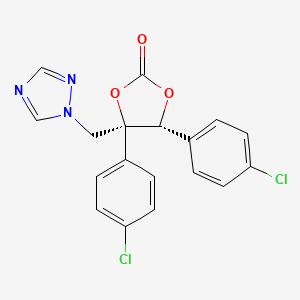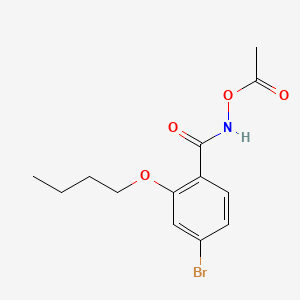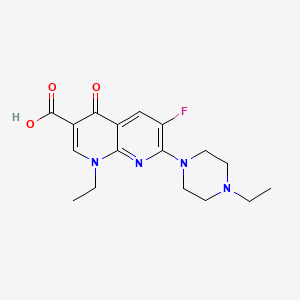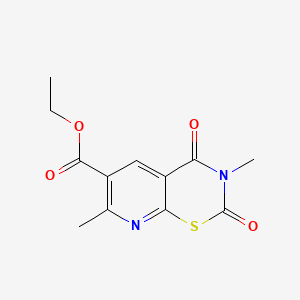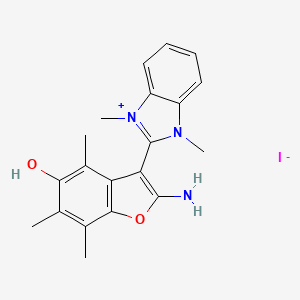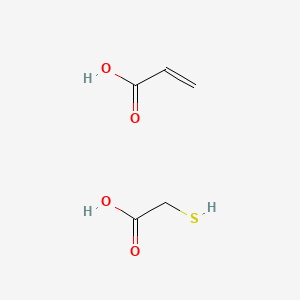
2-Propenoic acid, telomer with mercaptoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, telomer with mercaptoacetic acid, is a chemical compound with the molecular formula C5H8O4S and a molecular weight of 164.1796 . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-Propenoic acid, telomer with mercaptoacetic acid, involves the telomerization of 2-Propenoic acid with mercaptoacetic acid. The reaction conditions typically include the use of a radical initiator to facilitate the telomerization process . Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient and scalable production of the compound.
Chemical Reactions Analysis
2-Propenoic acid, telomer with mercaptoacetic acid, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Propenoic acid, telomer with mercaptoacetic acid, has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various polymers and copolymers.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of adhesives, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, telomer with mercaptoacetic acid, involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways, influencing cellular processes and responses .
Comparison with Similar Compounds
2-Propenoic acid, telomer with mercaptoacetic acid, can be compared with other similar compounds, such as:
- 2-Propenoic acid, sodium salts, polymer with 2-Propenoate C16-18 alkyl esters, telomer with mercaptoacetic acid : This compound is a polymer with different alkyl esters . The uniqueness of this compound, lies in its specific molecular structure and the resulting properties, making it suitable for various specialized applications.
2-Propenoic acid, sodium salt (11), telomer with 2-mercaptoacetic acid: This compound has similar properties but differs in its sodium salt form.
Properties
CAS No. |
60162-05-2 |
|---|---|
Molecular Formula |
C5H8O4S |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
prop-2-enoic acid;2-sulfanylacetic acid |
InChI |
InChI=1S/C3H4O2.C2H4O2S/c1-2-3(4)5;3-2(4)1-5/h2H,1H2,(H,4,5);5H,1H2,(H,3,4) |
InChI Key |
FOFUVCXUPBYFGY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)O.C(C(=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



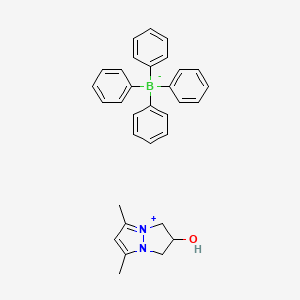
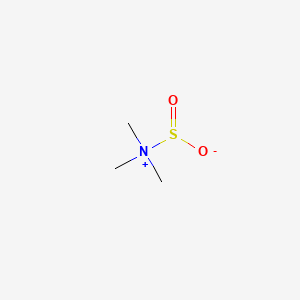
![2-amino-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylamino]pentanoic acid](/img/structure/B12696018.png)

